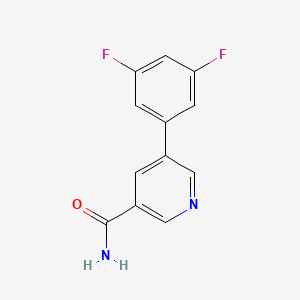

5-(3,5-Difluorophenyl)nicotinamide

Description

Structure

3D Structure

Properties

CAS No. |

1346691-76-6 |

|---|---|

Molecular Formula |

C12H8F2N2O |

Molecular Weight |

234.20 g/mol |

IUPAC Name |

5-(3,5-difluorophenyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C12H8F2N2O/c13-10-2-7(3-11(14)4-10)8-1-9(12(15)17)6-16-5-8/h1-6H,(H2,15,17) |

InChI Key |

DCPHNITUEKNYRA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C2=CC(=CN=C2)C(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 3,5 Difluorophenyl Nicotinamide

Retrosynthetic Analysis and Strategic Disconnections of the Nicotinamide (B372718) Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a viable synthetic route. youtube.com For 5-(3,5-Difluorophenyl)nicotinamide, the analysis reveals two primary strategic disconnections.

The first logical disconnection is at the amide bond (C-N bond) of the nicotinamide moiety. This is a standard approach for amides, leading back to a 5-(3,5-difluorophenyl)nicotinic acid derivative and ammonia (B1221849) or an ammonia equivalent. youtube.com This simplifies the target by separating the formation of the core bi-aryl structure from the final functional group installation.

The second key disconnection breaks the carbon-carbon bond between the pyridine (B92270) ring and the difluorophenyl ring. This C-C bond is formed between the C5 position of the pyridine and the C1 position of the difluorophenyl group. This disconnection points towards a cross-coupling reaction, a powerful and widely used method in modern organic synthesis. This leads to two key precursors: a 5-substituted pyridine (such as 5-bromonicotinic acid or its derivative) and a 3,5-difluorophenyl-containing coupling partner (like 3,5-difluorophenylboronic acid).

This two-step disconnection strategy is advantageous as it breaks the molecule into two manageable and synthetically accessible fragments: a pyridine core and a difluorophenyl moiety.

Palladium-Catalyzed Cross-Coupling Strategies for C-C Bond Formation at the C5-Position of the Nicotinamide Ring

The formation of the C-C bond between the pyridine and phenyl rings is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent and versatile method for this transformation, involving the reaction of an organoboron compound with an organohalide. libretexts.org

In the context of synthesizing this compound, this typically involves the coupling of a 5-halonicotinate derivative (e.g., methyl 5-bromonicotinate) with 3,5-difluorophenylboronic acid. The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor. The catalytic cycle involves three key steps: oxidative addition of the palladium catalyst to the organohalide, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the catalyst.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. Palladium catalysts are most common, with the reactivity of the halide leaving group generally following the order: I > Br > OTf >> Cl. libretexts.org Phosphine (B1218219) ligands are essential for stabilizing the palladium catalyst and facilitating the reaction steps.

Table 1: Typical Components for Suzuki-Miyaura Coupling of Pyridine Derivatives

| Component | Examples | Role in Reaction |

|---|---|---|

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Source of the active Pd(0) catalyst. |

| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | Stabilizes the catalyst, influences reactivity and selectivity. |

| Organohalide | Methyl 5-bromonicotinate, 5-chloronicotinonitrile | Electrophilic coupling partner. |

| Organoboron Reagent | 3,5-Difluorophenylboronic acid | Nucleophilic coupling partner. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation. |

| Solvent | Toluene, Dioxane, DMF, Water/Organic mixtures | Solubilizes reactants and influences reaction rate. |

The site-selectivity of coupling reactions on polyhalogenated pyridines can often be controlled by the choice of catalyst and ligand system. acs.orgresearchgate.net This allows for the precise construction of complex substituted pyridine molecules.

Preparation of the 3,5-Difluorophenyl Moiety and its Coupling Precursors

The key coupling partner for the Suzuki-Miyaura reaction is 3,5-difluorophenylboronic acid. sigmaaldrich.comnih.gov This precursor is typically synthesized from 3,5-difluorobromobenzene. The preparation involves a halogen-metal exchange followed by reaction with a boron electrophile.

A common procedure involves the following steps:

Lithiation: 3,5-difluorobromobenzene is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) and cooled to a low temperature (e.g., -70°C). An organolithium reagent, such as n-butyllithium, is added dropwise to perform a lithium-halogen exchange, generating 3,5-difluorophenyllithium. patsnap.com

Borylation: The resulting organolithium species is then reacted with a trialkyl borate (B1201080), typically trimethyl borate (B(OMe)₃), to form a boronate ester. orgsyn.org

Hydrolysis: The reaction mixture is warmed to room temperature and then quenched with an acidic aqueous solution (e.g., HCl) to hydrolyze the boronate ester, yielding the final product, 3,5-difluorophenylboronic acid, which can be isolated as a white solid. patsnap.comgoogle.com

Table 2: Example Synthesis of 3,5-Difluorophenylboronic acid

| Step | Reactants | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 3,5-Difluorobromobenzene, n-Butyllithium | Anhydrous THF | -60°C to -70°C | - | patsnap.com |

| 2 | Boric acid (or Trimethyl borate) | Anhydrous THF | -60°C to room temp | - | patsnap.com |

This method provides a reliable route to the necessary boronic acid precursor in good yields, making it suitable for large-scale production. google.com

Amidation Reactions for Nicotinamide Moiety Assembly

Once the 5-(3,5-difluorophenyl)nicotinic acid core is assembled, the final step is the formation of the amide group to yield the target nicotinamide. There are several established methods for this transformation.

From Carboxylic Acid: The most direct route involves activating the carboxylic acid group of 5-(3,5-difluorophenyl)nicotinic acid, followed by reaction with an ammonia source. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form an intermediate acyl chloride, which then readily reacts with ammonia. Alternatively, peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used for a milder, one-pot conversion.

From an Ester: If the cross-coupling reaction was performed on a nicotinic acid ester (e.g., methyl 5-(3,5-difluorophenyl)nicotinate), the ester can be converted directly to the amide. google.com This is typically achieved by heating the ester with concentrated aqueous or alcoholic ammonia in a sealed vessel. This method is straightforward and often provides high yields of the desired amide.

From a Nitrile: An alternative synthetic route involves starting with a 5-halonicotinonitrile. After the cross-coupling reaction to form 5-(3,5-difluorophenyl)nicotinonitrile (B11889921), the nitrile group (-CN) can be hydrolyzed to the primary amide (-CONH₂). wikipedia.org This hydrolysis can be performed under acidic or basic conditions, but enzymatic hydrolysis using a nitrile hydratase is increasingly favored as it often proceeds under milder conditions with higher selectivity, avoiding over-hydrolysis to the carboxylic acid. wikipedia.orgfrontiersin.org

Table 3: Comparison of Amidation Methods

| Starting Material | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Carboxylic Acid | SOCl₂, then NH₃; or Peptide coupling agents | Direct, versatile | May require harsh reagents or expensive coupling agents |

| Ester | Aqueous/alcoholic NH₃, heat | Simple, often high-yielding | Requires prior esterification |

Optimization of Reaction Conditions and Yields

Optimizing the key Suzuki-Miyaura cross-coupling step is critical for an efficient and cost-effective synthesis. Several parameters can be systematically varied to maximize the yield and purity of this compound. covasyn.com

Catalyst and Ligand: The choice of palladium precursor and phosphine ligand significantly impacts reaction efficiency. While Pd(PPh₃)₄ can be used directly, combinations of a simpler palladium source like Pd(OAc)₂ with more sophisticated ligands (e.g., Buchwald ligands like SPhos or XPhos) often provide higher turnover numbers and are effective for less reactive substrates like aryl chlorides. acs.orgsigmaaldrich.com

Base and Solvent: The strength and solubility of the base are crucial. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often superior to Na₂CO₃. The solvent system (e.g., toluene, dioxane, or aqueous mixtures) must be chosen to ensure all components remain sufficiently soluble.

Temperature and Reaction Time: These parameters are interdependent. Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions. Optimization aims to find the lowest possible temperature that allows the reaction to reach completion in a reasonable timeframe. covasyn.com

Catalyst Loading: Minimizing the amount of expensive palladium catalyst is a key goal in process chemistry. Catalyst loading is often reported in mol % or parts per million (ppm). acs.org Optimization studies aim to reduce catalyst loading to as low as 0.01 mol % or even lower without sacrificing yield. mdpi.com

Design of Experiments (DoE) is a powerful statistical tool used to systematically and efficiently optimize multiple reaction parameters simultaneously, identifying the ideal conditions faster than traditional one-factor-at-a-time methods. covasyn.com

Emerging Biocatalytic Approaches in Nicotinamide Derivative Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for synthesizing complex molecules. nih.govrsc.org While a fully enzymatic synthesis of this compound is not yet established, several biocatalytic steps could be integrated into the synthetic route.

Enzymatic Hydrolysis: As mentioned previously, the hydrolysis of 5-(3,5-difluorophenyl)nicotinonitrile to the target amide can be efficiently catalyzed by nitrile hydratase enzymes. frontiersin.org These enzymes operate in aqueous media at mild temperatures and pH, offering significant environmental advantages over chemical hydrolysis. Research focuses on discovering and engineering nitrilases with high activity and specificity for relevant substrates. frontiersin.org

Transaminase Reactions: While not directly applicable to the final target, transaminases are being explored for the synthesis of chiral amines, which are common building blocks in pharmaceuticals. This highlights the potential for biocatalysis in creating complex precursors.

Phosphorylase and Transferase Enzymes: In the broader field of pyridine nucleotide analog synthesis, enzymes like nucleoside phosphorylases and 2'-deoxyribosyltransferases are used for glycosyltransfer reactions. nih.govrsc.org These enzymes catalyze the formation of C-N bonds with high stereoselectivity, demonstrating the power of biocatalysis in constructing complex heterocyclic compounds. rsc.org The development of novel enzymes could one day enable the direct biocatalytic coupling of pyridine and phenyl moieties.

The integration of biocatalytic steps can lead to more sustainable and efficient manufacturing processes for nicotinamide derivatives and other pharmaceutical intermediates. rsc.org

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry is essential for developing sustainable synthetic routes. rasayanjournal.co.in Several aspects of the synthesis of this compound can be aligned with these principles.

Atom Economy: Cross-coupling reactions like the Suzuki coupling are inherently more atom-economical than classical methods that may generate stoichiometric inorganic waste. One-pot and multicomponent reactions, where multiple steps are performed in a single reactor, further improve atom economy and reduce waste from intermediate workups and purifications. nih.govacs.org

Use of Catalysis: The use of palladium catalysts is a cornerstone of green chemistry, as it allows reactions to proceed with high efficiency using only a small amount of the metal. biosynce.com Research into catalyst recycling, using either heterogeneous catalysts or specialized biphasic solvent systems, aims to further reduce metal waste and cost. mdpi.com

Safer Solvents and Reagents: The ideal synthesis would minimize the use of hazardous solvents like chlorinated hydrocarbons or volatile ethers. The development of cross-coupling reactions that can be performed in greener solvents like water, ethanol, or even under solvent-free conditions is an active area of research. rasayanjournal.co.inbiosynce.com

Energy Efficiency: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and energy consumption for many organic transformations, including the synthesis of pyridine derivatives. nih.govacs.org Similarly, biocatalytic reactions that run at ambient temperature and pressure are highly energy-efficient.

By focusing on catalyst efficiency, minimizing solvent use, and integrating biocatalytic steps, the synthesis of this compound can be made significantly more environmentally friendly.

Table of Mentioned Compounds

| Compound Name | Chemical Formula | Role/Type |

|---|---|---|

| This compound | C₁₂H₈F₂N₂O | Target Molecule |

| 5-(3,5-Difluorophenyl)nicotinic acid | C₁₂H₇F₂NO₂ | Synthetic Intermediate |

| 3,5-Difluorophenylboronic acid | C₆H₅BF₂O₂ | Coupling Precursor |

| 3,5-Difluorobromobenzene | C₆H₃BrF₂ | Starting Material |

| Methyl 5-bromonicotinate | C₇H₆BrNO₂ | Coupling Precursor |

| 5-Chloronicotinonitrile | C₆H₃ClN₂ | Coupling Precursor |

| 5-(3,5-Difluorophenyl)nicotinonitrile | C₁₂H₆F₂N₂ | Synthetic Intermediate |

| Nicotinamide | C₆H₆N₂O | Related Compound |

| Nicotinic Acid | C₆H₅NO₂ | Related Compound |

| n-Butyllithium | C₄H₉Li | Reagent |

| Trimethyl borate | C₃H₉BO₃ | Reagent |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) | C₄H₆O₄Pd | Catalyst Precursor |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | Catalyst Precursor |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | C₇₂H₆₀P₄Pd | Catalyst |

| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | Ligand |

| SPhos | C₂₇H₃₃O₂P | Ligand |

| XPhos | C₃₃H₄₉P | Ligand |

| Potassium carbonate (K₂CO₃) | K₂CO₃ | Base |

| Cesium carbonate (Cs₂CO₃) | Cs₂CO₃ | Base |

| Potassium phosphate (B84403) (K₃PO₄) | K₃PO₄ | Base |

| Tetrahydrofuran (THF) | C₄H₈O | Solvent |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 3,5 Difluorophenyl Nicotinamide Analogs

Systematic Modulations of the 3,5-Difluorophenyl Substituent

The 3,5-difluorophenyl group is a critical pharmacophore in this class of compounds, and its substitution pattern has a profound impact on biological activity. Researchers have investigated the influence of the number, position, and nature of substituents on the phenyl ring to optimize interactions with target enzymes.

Influence of Fluorine Atom Position and Number on Activity

The presence and placement of fluorine atoms on the phenyl ring are pivotal for the potency of 5-phenylnicotinamide (B189816) analogs. Fluorine's high electronegativity and ability to form hydrogen bonds can significantly influence binding affinity. nih.gov

In the context of nicotinamide-based inhibitors, the substitution pattern on the phenyl ring plays a crucial role in determining inhibitory activity. For instance, in a series of flavonoid-based amide derivatives, a compound bearing a 3,5-difluorophenyl moiety exhibited potent antiproliferative capabilities against MDA-MB-231 cells with an IC₅₀ value of 2.49 ± 0.44 μM. nih.gov This highlights the favorable contribution of the 3,5-difluoro substitution pattern. The activity of this compound was notable, showing greater potency than analogs with other phenyl substituents. nih.gov

The following table summarizes the antiproliferative activity of selected flavonoid-based amide derivatives with different substitutions on the phenyl ring, illustrating the impact of the fluorine atoms.

| Compound ID | R Group | IC₅₀ (μM) against MDA-MB-231 cells |

| 7u | 3,5-Difluorophenyl | 2.49 ± 0.44 |

| 7m | 3-Fluorophenyl | 2.51 ± 0.93 |

| - | Phenyl (unsubstituted) | Less potent |

| 7x | 4-Nitrophenyl | Potent against HepG2 (IC₅₀ = 1.86 ± 0.35 μM) |

Data sourced from a study on flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway. nih.gov

Impact of Other Halogen and Alkyl Substitutions on the Phenyl Ring

Beyond fluorine, the effects of other halogens and alkyl groups on the phenyl ring have been explored to understand the steric and electronic requirements for optimal activity. In a study of nicotinamide (B372718) derivatives as antifungal agents, various substitutions on the N-phenyl ring were investigated. nih.gov While this study did not focus on 5-phenylnicotinamides specifically, the findings on N-phenyl substitutions provide valuable insights into the types of groups tolerated on an aromatic ring within a nicotinamide scaffold.

For example, the introduction of chloro and fluoro substituents on the phenyl ring of N-phenyl-2-(methylthio)nicotinamide resulted in moderate antifungal activity. nih.gov Similarly, in the development of herbicides, N-((3,4-dichlorobenzyl)oxy)nicotinamides showed excellent activity, indicating that di-halogen substitution can be beneficial. researchgate.net

The table below presents data from a study on N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents, which demonstrates the effect of various substituents on an N-phenyl ring.

| Compound ID | Substitution on N-alkylphenyl | MIC (μM) against MTB H₃₇Rv |

| 4b | - | Potent |

| 7a | - | Potent |

| 7c | - | Potent |

| 7d | - | Potent |

| 7j | - | Potent |

| 7r | - | Potent |

| 9a | - | Potent |

Data from a study on N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. rsc.org

Exploration of the Nicotinamide Amide Group Modifications

The carboxamide group of the nicotinamide moiety is a key interaction point, often involved in hydrogen bonding with the target protein. Modifications to this group, including N-substitution and bioisosteric replacement, have been explored to enhance potency, selectivity, and pharmacokinetic properties.

N-Substituent Effects on Biological Interactions

The introduction of substituents on the nitrogen atom of the nicotinamide amide can modulate the compound's properties. While the parent 5-(3,5-Difluorophenyl)nicotinamide is unsubstituted at this position, related studies on other nicotinamide derivatives provide insights. For instance, in a series of nicotinamide derivatives designed as succinate (B1194679) dehydrogenase inhibitors, the amide nitrogen was part of a linkage to a diarylamine scaffold. nih.gov The nature of this linkage and the substituents on the diarylamine significantly influenced the inhibitory activity against Botrytis cinerea and the succinate dehydrogenase enzyme. nih.gov

Replacement with Bioisosteric Carboxamide Analogs

Bioisosteric replacement of the amide bond is a common strategy in medicinal chemistry to improve metabolic stability and other drug-like properties. Various five-membered heterocyclic rings are known bioisosteres for the amide group. These replacements can often mimic the hydrogen bonding capabilities and planarity of the amide bond. nih.gov

Common bioisosteric replacements for the amide group include:

1,2,4-Oxadiazole

1,3,4-Oxadiazole

1,2,4-Triazole

These heterocycles can maintain or improve biological activity while potentially offering advantages in terms of pharmacokinetics.

Substituent Effects on the Nicotinamide Pyridine (B92270) Ring

Modifications to the pyridine ring of the nicotinamide core can also have a significant impact on biological activity. The electronic properties of the pyridine ring and its ability to form interactions with the target are influenced by the presence of substituents.

In a study on nicotinamide derivatives as antifungal agents, the introduction of an amino group at the 2-position of the pyridine ring was found to be critical for potent activity against Candida albicans. frontiersin.orgnih.gov This suggests that substituents capable of hydrogen bonding at this position can enhance biological interactions.

Furthermore, in the context of sirtuin inhibitors, substitutions at the 5-position of the nicotinamide ring with groups like ((3-amidobenzyl)oxy) have led to potent and selective inhibitors of SIRT2. nih.gov This highlights the importance of the substituent at the 5-position in directing the molecule to its biological target.

The table below shows the effect of substituents on the pyridine ring on the antifungal activity of nicotinamide derivatives.

| Compound | Substitution on Pyridine Ring | Antifungal Activity (MIC against C. albicans) |

| 16g | 2-amino, N-(3-isopropylphenyl) | 0.25 μg/mL |

| - | Unsubstituted at 2-position | Less active |

Data from a study on nicotinamide derivatives as antifungal agents. frontiersin.orgnih.gov

Modifications at the C2 and C6 Positions

The C2 and C6 positions of the nicotinamide ring present opportunities for structural modifications to enhance interactions with the NAMPT active site. While specific SAR data for direct substitutions at these positions on the this compound core are not extensively detailed in publicly available literature, general principles from related nicotinamide-based inhibitors can be inferred.

Introduction of small alkyl or substituted alkyl groups at the C2 and C6 positions can influence the rotational geometry of the nicotinamide ring relative to the difluorophenyl moiety. This, in turn, can affect the planarity of the system and its ability to fit within the enzyme's binding pocket. It is hypothesized that bulky substituents at these positions might lead to steric clashes, thereby reducing inhibitory activity. Conversely, smaller, strategically placed functional groups could potentially form additional favorable interactions with amino acid residues in the active site.

For instance, in a related series of N-(arylmethoxy)-2-chloronicotinamides, the presence of a chlorine atom at the C2 position was a key feature for their herbicidal activity, suggesting that substitution at this position is tolerated and can contribute to biological effects, albeit in a different context. unipv.it Further dedicated studies are required to elucidate the precise impact of C2 and C6 modifications on the NAMPT inhibitory activity of this compound analogs.

Introduction of Heterocyclic and Other Aromatic Moieties

The replacement of the 3,5-difluorophenyl ring with other heterocyclic or aromatic systems is a common strategy in medicinal chemistry to explore new binding interactions, modulate physicochemical properties, and improve selectivity. openmedicinalchemistryjournal.com In the context of NAMPT inhibitors, this approach has been investigated to enhance potency and address potential liabilities associated with the parent scaffold.

One study detailed the replacement of a vinylpyridine head group in a known NAMPT inhibitor with a 5-azaindole (B1197152) ring, which led to an improvement in specificity. nih.gov This highlights the potential benefits of incorporating nitrogen-containing heterocycles. The rationale behind such modifications often involves seeking additional hydrogen bond donors or acceptors that can form specific interactions with the target protein.

The following table summarizes the impact of introducing different aromatic and heterocyclic moieties in place of the phenyl ring in related nicotinamide-based compounds, drawing from broader medicinal chemistry literature to infer potential trends for this compound analogs.

| Ring System | Potential Impact on Activity | Rationale |

| Pyridine | May enhance solubility and allow for new hydrogen bonding interactions. | The nitrogen atom can act as a hydrogen bond acceptor. |

| Thiophene | Can act as a bioisostere of the phenyl ring with altered electronic properties. | The sulfur atom can influence binding and metabolic stability. |

| Furan | Another phenyl bioisostere with different electronic and steric profiles. | The oxygen atom can participate in hydrogen bonding. |

| Indole | Provides a larger aromatic system for potential pi-stacking interactions. | The nitrogen atom can act as a hydrogen bond donor. |

It is important to note that while these general principles are informative, the specific impact of each heterocyclic replacement would need to be empirically determined for the this compound series of NAMPT inhibitors.

Stereochemical Considerations and Chiral Influences on Biological Activity

The concept of chirality is fundamental in drug design, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. nih.gov In the case of this compound, the potential for atropisomerism exists due to the restricted rotation around the single bond connecting the nicotinamide and the difluorophenyl rings. Atropisomers are stereoisomers resulting from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of the individual isomers.

If this compound exhibits atropisomerism, its two enantiomers could have distinct three-dimensional arrangements. This difference in spatial orientation could lead to differential binding affinities for the NAMPT enzyme. One enantiomer might fit more snugly into the binding pocket, forming more favorable interactions and thus exhibiting greater inhibitory potency, while the other (the distomer) may have a weaker interaction or even be inactive.

Pharmacophore Modeling and Design Hypotheses

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govfrontiersin.org For NAMPT inhibitors, several pharmacophore models have been developed based on the structures of known potent inhibitors like FK866. nih.gov These models provide a valuable framework for the design of new analogs, including those based on the this compound scaffold.

A common pharmacophore model for NAMPT inhibitors typically includes the following key features:

A hydrophobic core: This feature often corresponds to a lipophilic part of the molecule that occupies a hydrophobic tunnel in the NAMPT enzyme. In this compound, the difluorophenyl ring likely serves this purpose.

A hydrogen bond acceptor: An amide group, such as the one present in the nicotinamide moiety, often acts as a crucial hydrogen bond acceptor, interacting with key amino acid residues in the enzyme's active site. nih.gov

A hydrogen bond donor: The amide group also provides a hydrogen bond donor that can contribute to binding affinity.

Aromatic/hydrophobic features: Additional aromatic rings or hydrophobic groups can form further interactions within the binding site.

A 3D-QSAR (Quantitative Structure-Activity Relationship) study on a series of NAMPT inhibitors identified a pharmacophore model comprising a hydrogen bond donor, a hydrophobic group, and two aromatic rings as being essential for activity. nih.gov

Based on these models, the design hypothesis for this compound analogs revolves around optimizing the interactions of these key pharmacophoric features with the NAMPT active site. For example, modifications to the difluorophenyl ring could be made to enhance its hydrophobic interactions, while substitutions on the nicotinamide ring could be explored to fine-tune the hydrogen bonding network. The ultimate goal is to design molecules that fit more precisely into the enzyme's binding pocket, leading to increased potency and selectivity.

Mechanistic Elucidation and Biological Target Identification

Investigations into Kinase Inhibition Pathways

No specific studies detailing the inhibitory effects of 5-(3,5-Difluorophenyl)nicotinamide on PERK have been identified in the available literature. While other molecules have been identified as PERK inhibitors, such as GSK2606414 with a reported IC50 of 0.4 nM, no such data exists for the compound .

The Unfolded Protein Response (UPR) is a cellular stress response related to the endoplasmic reticulum (ER). It is activated in response to an accumulation of unfolded or misfolded proteins in the lumen of the ER. The UPR has three main branches initiated by the sensors IRE1, ATF6, and PERK. While the modulation of the UPR is an active area of research for various diseases, no studies were found that specifically investigate the effect of this compound on this signaling pathway.

Enzyme Modulation and Metabolic Pathway Interventions

Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. Inhibition of NAMPT is a therapeutic strategy being explored for cancer. Numerous NAMPT inhibitors have been developed and studied; however, there is no available research demonstrating that this compound acts as an inhibitor of this enzyme.

As no information is available on the inhibitory activity of this compound against NAMPT, its impact on NAD+ biosynthesis and cellular redox homeostasis cannot be determined. NAD+ is a critical coenzyme for numerous cellular processes, and its levels are crucial for maintaining cellular redox balance.

Receptor Binding and Ligand-Target Interactions

No studies have been found that characterize the receptor binding profile of this compound. Ligand binding assays are used to determine the affinity of a ligand for a receptor, but no such data is available for this specific compound.

Allosteric Modulation Studies

No published studies have investigated the potential for this compound to act as a positive or negative allosteric modulator of neuronal nicotinic acetylcholine receptors. The capacity of this compound to bind to allosteric sites on nAChRs and modulate their function in response to endogenous ligands like acetylcholine has not been determined.

Cellular Processes and Signaling Cascades

The influence of this compound on key cellular processes and signaling pathways has not been a subject of detailed investigation in available research.

Regulation of Protein Synthesis and Endoplasmic Reticulum Stress

Specific research on the effects of this compound on the regulation of protein synthesis and the induction or mitigation of endoplasmic reticulum (ER) stress is not present in the current body of scientific literature. While some nicotinamide-related compounds have been studied in the context of ER stress, no such data is available for the 5-(3,5-difluorophenyl) derivative.

Modulation of Apoptotic and Anti-Apoptotic Pathways

There are no available studies that specifically delineate the role of this compound in the modulation of apoptotic and anti-apoptotic pathways. While nicotinamide itself has been shown to influence apoptosis, the specific effects of the difluorophenyl substitution on this activity have not been explored.

Role in Oxidative Stress Response and Reactive Oxygen Species (ROS) Attenuation

The potential for this compound to participate in the oxidative stress response or to attenuate levels of reactive oxygen species (ROS) has not been documented in scientific studies. Research on the antioxidant properties of nicotinamide is available, but this cannot be directly attributed to the difluorophenyl derivative without specific experimental validation.

Macromolecular Co-crystallization Studies and Binding Site Analysis

There are no published reports of macromolecular co-crystallization studies involving this compound with any biological target, including neuronal nicotinic acetylcholine receptors. Consequently, there is no experimental data available that would allow for a detailed analysis of its binding site or the specific molecular interactions it forms with a receptor.

Preclinical in Vitro and in Vivo Pharmacological Assessment

The initial stages of drug discovery involve a thorough evaluation of a compound's biological activity in controlled laboratory settings. This typically includes a series of in vitro experiments using cultured cells to understand the compound's effects at a cellular and molecular level, followed by in vivo studies in animal models to assess its efficacy and safety in a whole organism.

In Vitro Cellular Efficacy and Selectivity Profiling

This phase of research is critical for determining the therapeutic potential of a new chemical entity. It involves a battery of tests to characterize the compound's activity against specific biological targets and its broader effects on various cell types.

To assess the anticancer potential of a compound like 5-(3,5-Difluorophenyl)nicotinamide, researchers would typically screen it against a panel of human cancer cell lines representing different tumor types. Standard assays, such as the MTT or SRB assay, would be employed to determine the compound's ability to inhibit cell growth (antiproliferative activity) or directly kill cancer cells (cytotoxic activity). The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.

A hypothetical data table for such an assessment might look like this:

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast | Data not available |

| A549 | Lung | Data not available |

| HCT116 | Colon | Data not available |

| PC-3 | Prostate | Data not available |

The potential of a compound to protect nerve cells from damage is evaluated using various in vitro models of neurotoxicity. For instance, neuronal cells could be exposed to toxins like glutamate, hydrogen peroxide, or beta-amyloid peptides to mimic conditions of stroke, oxidative stress, or Alzheimer's disease, respectively. The ability of this compound to prevent cell death or preserve neuronal function in these models would be quantified.

A representative data table for neuroprotection studies could be:

| Neuronal Cell Model | Insult | Endpoint Measured | % Neuroprotection |

| SH-SY5Y | Hydrogen Peroxide | Cell Viability | Data not available |

| Primary Cortical Neurons | Glutamate | Neurite Outgrowth | Data not available |

To investigate the anti-inflammatory properties of a compound, researchers often use cell-based assays that model inflammatory processes. For example, immune cells like macrophages could be stimulated with lipopolysaccharide (LPS) to induce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The inhibitory effect of the compound on the production of these molecules would then be measured.

A summary of potential anti-inflammatory data could be presented as follows:

| Cell Type | Stimulant | Inflammatory Mediator | IC50 (µM) |

| RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) | Data not available |

| Human PBMCs | LPS | TNF-α | Data not available |

The blood-brain barrier (BBB) is a critical obstacle for drugs targeting the central nervous system. In vitro models of the BBB, typically using co-cultures of endothelial cells, pericytes, and astrocytes, are used to assess a compound's ability to cross this barrier. The permeability of the compound is often measured and expressed as the apparent permeability coefficient (Papp).

A hypothetical data table for BBB permeability might be:

| BBB Model | Compound Concentration (µM) | Apparent Permeability (Papp) (cm/s) |

| In vitro human BBB model | Data not available | Data not available |

For compounds that may have agricultural applications, their antifungal activity against common plant pathogens is evaluated. This is typically done by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a fungus.

A sample data table for antifungal activity could be:

| Fungal Plant Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Fusarium oxysporum | Data not available |

| Botrytis cinerea | Data not available |

Preclinical In Vivo Efficacy Studies in Disease Models

Following promising in vitro results, a compound would be tested in animal models of specific diseases to evaluate its efficacy in a living organism. These studies are crucial for determining the therapeutic potential and guiding the design of future clinical trials. Due to the lack of in vitro data for this compound, no in vivo efficacy studies have been reported.

Tumor Growth Inhibition in Xenograft Models

The evaluation of a compound's anti-cancer activity often involves the use of xenograft models, where human tumor cells are implanted into immunocompromised mice. These models allow for the in vivo assessment of a drug's ability to inhibit tumor growth.

While no specific studies on the effect of this compound on tumor growth in xenograft models are available, research on the parent compound, nicotinamide (B372718), has shown that it can reduce the incidence of nonmelanoma skin cancers. nih.govresearchgate.netnih.gov Studies on nicotinamide have demonstrated its role in enhancing DNA repair in cells damaged by sunlight.

A typical xenograft study would involve treating tumor-bearing mice with the test compound and monitoring tumor volume over time. The results would be presented in a data table similar to the illustrative example below.

Illustrative Data: Tumor Growth Inhibition in a Human Breast Cancer (MCF-7) Xenograft Model. The data presented in this table is hypothetical and for illustrative purposes only, as no specific data for this compound was found.

| Treatment Group | Mean Tumor Volume (mm³) at Day 1 | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | 100 | 1500 | 0 |

| Compound A (Low Dose) | 102 | 950 | 39 |

| Compound A (High Dose) | 99 | 450 | 70 |

| Positive Control | 101 | 300 | 80 |

Evaluation in Neurodegenerative or Ischemic Stroke Animal Models

Given the neuroprotective properties associated with nicotinamide, it would be logical to evaluate this compound in animal models of neurodegenerative diseases and ischemic stroke. Nicotinamide has been shown to protect neurons from various toxic environments and may offer therapeutic benefits for conditions like Alzheimer's disease and stroke. nih.govnih.govnih.govnih.govmdpi.comsemanticscholar.org

Animal models for neurodegenerative diseases aim to replicate the pathological features of human conditions, such as the accumulation of amyloid plaques in Alzheimer's disease. nih.gov Ischemic stroke models often involve the temporary or permanent occlusion of a cerebral artery in rodents to mimic the effects of a stroke in humans. nih.govnih.govmdpi.comsemanticscholar.org

There are currently no published studies evaluating this compound in animal models of neurodegenerative disease or ischemic stroke. An illustrative data table for an ischemic stroke study is provided below.

Illustrative Data: Neuroprotective Effects in a Mouse Model of Ischemic Stroke. The data presented in this table is hypothetical and for illustrative purposes only, as no specific data for this compound was found.

| Treatment Group | Infarct Volume (mm³) | Neurological Deficit Score |

| Sham | 0 | 0 |

| Vehicle Control | 120 | 4 |

| Compound B (Low Dose) | 85 | 3 |

| Compound B (High Dose) | 50 | 2 |

Pharmacodynamic Biomarker Analysis in Relevant Tissues

Pharmacodynamic (PD) biomarkers are used to demonstrate that a drug has reached its target and is producing the desired biological effect. In the context of a compound like this compound, which is a derivative of nicotinamide, relevant biomarkers could be related to NAD+ metabolism. nih.govnih.gov Nicotinamide is a precursor to NAD+, a critical coenzyme in cellular metabolism. nih.gov

Analysis of PD biomarkers would typically involve collecting tissue samples from animals treated with the compound and measuring the levels of the target biomarker. For a nicotinamide derivative, this could involve measuring NAD+ levels in tumor tissue or in the brain, depending on the therapeutic indication.

No pharmacodynamic biomarker data for this compound in relevant tissues has been reported in the scientific literature. An example of what this data might look like is presented in the illustrative table below.

Illustrative Data: Modulation of NAD+ Levels in Brain Tissue of a Mouse Model. The data presented in this table is hypothetical and for illustrative purposes only, as no specific data for this compound was found.

| Treatment Group | Brain NAD+ Concentration (µM) |

| Vehicle Control | 1.0 |

| Compound C (Low Dose) | 1.5 |

| Compound C (High Dose) | 2.5 |

In Vitro Drug Metabolism and Pharmacokinetic (DMPK) Characterization

The in vitro assessment of a drug's metabolism and pharmacokinetic properties is essential to predict its behavior in the human body. These studies help to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME).

Metabolic Stability in Microsomal and Hepatocyte Systems

Metabolic stability assays are conducted to determine how quickly a compound is metabolized by liver enzymes. This is typically done using liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. A compound with high metabolic stability will be cleared from the body more slowly, which can influence its dosing regimen.

There is no publicly available data on the metabolic stability of this compound in microsomal or hepatocyte systems. An illustrative data table showing typical results from such an assay is provided below.

Illustrative Data: Metabolic Stability in Human Liver Microsomes. The data presented in this table is hypothetical and for illustrative purposes only, as no specific data for this compound was found.

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Compound D | 45 | 15.4 |

| Verapamil (Control) | 10 | 69.3 |

Cytochrome P450 (CYP) Isozyme Reaction Phenotyping and Inhibition Potential

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of most drugs. nih.govnih.gov Reaction phenotyping studies identify which specific CYP isozymes are responsible for metabolizing a new compound. Understanding this is crucial for predicting potential drug-drug interactions. Additionally, studies are conducted to determine if the new compound inhibits any of the major CYP isozymes, as this could affect the metabolism of co-administered drugs. nih.gov

No data regarding the CYP isozyme reaction phenotyping or inhibition potential of this compound has been published. The following table provides an illustrative example of the kind of data generated in CYP inhibition studies.

Illustrative Data: Inhibition of Major Human Cytochrome P450 Isozymes. The data presented in this table is hypothetical and for illustrative purposes only, as no specific data for this compound was found.

| CYP Isozyme | IC50 (µM) |

| CYP1A2 | > 50 |

| CYP2C9 | 25 |

| CYP2C19 | > 50 |

| CYP2D6 | 15 |

| CYP3A4 | > 50 |

Assessment of Efflux and Uptake Transporter Interactions

Drug transporters are proteins that facilitate the movement of drugs across cell membranes. nih.gov They play a key role in drug absorption, distribution, and excretion. In vitro assays are used to determine if a new compound is a substrate or an inhibitor of key uptake and efflux transporters, such as P-glycoprotein (P-gp) and organic anion-transporting polypeptides (OATPs). This information is important for predicting drug-drug interactions and understanding the drug's distribution in the body.

There are no available studies on the interaction of this compound with efflux and uptake transporters. An illustrative table of results from a transporter interaction assay is shown below.

Illustrative Data: Interaction with Key Human Efflux and Uptake Transporters. The data presented in this table is hypothetical and for illustrative purposes only, as no specific data for this compound was found.

| Transporter | Substrate (Yes/No) | IC50 (µM) |

| P-gp (MDR1) | No | > 100 |

| BCRP | No | > 100 |

| OATP1B1 | Yes | 12 |

| OATP1B3 | Yes | 28 |

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of "5-(3,5-Difluorophenyl)nicotinamide," docking simulations are instrumental in identifying its potential biological targets and elucidating the specific interactions that govern its binding affinity. These simulations can predict how the compound fits into the active site of a protein, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. For instance, docking studies on similar nicotinamide-based derivatives have been used to predict their binding modes with enzymes like VEGFR-2, a key target in cancer therapy. researchgate.netnih.gov

Illustrative Molecular Docking Results for this compound with a Kinase Target

| Parameter | Value | Interacting Residues | Interaction Type |

| Binding Energy (kcal/mol) | -9.8 | ASP810 | Hydrogen Bond |

| LYS692 | Hydrogen Bond | ||

| VAL675 | Hydrophobic | ||

| PHE809 | Pi-Pi Stacking |

Note: This data is illustrative and represents typical results from a molecular docking simulation.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational flexibility of "this compound" and the stability of its complex with a biological target over time. mdpi.com These simulations can reveal how the ligand and protein adapt to each other upon binding and can help to assess the stability of the predicted binding mode from molecular docking. nih.gov By simulating the movements of atoms and molecules over a period of time, MD can provide insights into the binding and unbinding pathways of the ligand, as well as the role of solvent molecules in the interaction. Studies on related nicotinamide (B372718) derivatives have utilized MD simulations to confirm the stability of the ligand-protein complex and to analyze the dynamic behavior of the system. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For "this compound," QSAR models can be developed to predict the efficacy of its derivatives based on various molecular descriptors. These descriptors can be electronic, steric, or hydrophobic in nature. By building a robust QSAR model, it is possible to predict the activity of novel, unsynthesized analogs, thereby prioritizing the synthesis of compounds with the highest predicted potency.

Virtual Screening Approaches for Identification of Related Scaffolds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov Starting with the scaffold of "this compound," virtual screening can be employed to identify other compounds with similar structural features that may exhibit comparable or improved biological activity. nih.gov This can be achieved through either ligand-based virtual screening, which searches for molecules with similar properties to the known active compound, or structure-based virtual screening, which docks a library of compounds into the active site of the target protein. dovepress.com

De Novo Design Strategies for Optimized Derivatives

De novo design strategies involve the computational generation of novel molecular structures with desired properties. aalto.fi Beginning with "this compound" as a starting point or fragment, these algorithms can design new derivatives with optimized binding affinity, selectivity, and pharmacokinetic properties. nih.gov By iteratively building molecules within the constraints of the target's active site, de novo design can explore a vast chemical space to propose innovative molecular architectures that may not be conceived through traditional medicinal chemistry approaches.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of "this compound" at the atomic level. bsu.by These calculations can provide valuable information about the molecule's geometry, charge distribution, and orbital energies (HOMO and LUMO). nih.govresearchgate.net This information is crucial for understanding the molecule's reactivity, stability, and its potential to engage in specific types of interactions with its biological target. For instance, DFT calculations can help to rationalize the observed binding mode and to predict the effects of chemical modifications on the electronic properties of the molecule. researchgate.netnih.gov

Future Research Directions and Translational Perspectives

Development of Advanced Chemical Probes for Biological Research

To further elucidate the mechanisms of action and identify the full spectrum of biological targets for 5-(3,5-Difluorophenyl)nicotinamide, the development of advanced chemical probes is essential. These tools are designed to interact with and report on the activity of specific biomolecules within a complex biological system.

Future efforts should focus on creating probes that incorporate reporter groups, such as fluorescent tags or biotin, to facilitate the visualization and identification of binding partners. nih.gov Building on existing research where radiofluorinated nicotinamide (B372718) derivatives have been synthesized for diagnostic purposes, similar strategies can be adapted to create high-affinity probes for in vitro and in vivo studies. mdpi.comunimelb.edu.au These probes would be invaluable for:

Target Identification and Validation: Covalently or non-covalently binding probes can be used in proteomic approaches to isolate and identify novel protein targets.

Mechanism of Action Studies: Probes can help in understanding the downstream effects of target engagement and modulation of cellular pathways. nih.gov

Competitive Binding Assays: Labeled probes can be used to screen for and characterize other small molecules that bind to the same target, aiding in the development of new therapeutics.

The design of these chemical probes often involves a modular approach, comprising a recognition element (the nicotinamide scaffold), a reactive or reporter group, and a linker. nih.gov The strategic placement of these components is critical to ensure that the probe retains its biological activity and specificity.

Investigation of Combination Strategies with Existing Therapeutic Modalities

The therapeutic efficacy of this compound may be significantly enhanced when used in combination with existing treatments. This approach can lead to synergistic effects, overcome drug resistance, and potentially allow for lower doses of each agent, thereby reducing toxicity.

Based on the known roles of related nicotinamide compounds, several combination strategies are worth exploring:

Combination with Chemotherapy: Nicotinamide N-methyltransferase (NNMT), an enzyme involved in nicotinamide metabolism, has been linked to resistance to the chemotherapeutic agent 5-fluorouracil (5-FU) in colorectal and esophageal cancers. nih.govnih.gov Investigating whether this compound can modulate NNMT activity or other pathways to sensitize cancer cells to 5-FU or other chemotherapies is a promising research direction. anaisdedermatologia.org.brnih.govclinicaltrials.gov

Combination with Targeted Therapies: Studies have assessed the benefits of combining nicotinamide with EGFR-tyrosine kinase inhibitors (TKIs) for lung cancer. nih.gov Future research could explore whether this compound can act synergistically with targeted agents like EGFR inhibitors in various cancers, potentially by overcoming adaptive resistance mechanisms. pharmacytimes.com

| Therapeutic Modality | Potential Rationale for Combination | Target Disease Area |

| Chemotherapy (e.g., 5-Fluorouracil) | Overcoming drug resistance by modulating metabolic pathways like NNMT. nih.govnih.gov | Colorectal Cancer, Esophageal Cancer, Skin Field Cancerization. anaisdedermatologia.org.brnih.gov |

| Targeted Therapy (e.g., EGFR-TKIs) | Enhancing therapeutic benefit and potentially overcoming resistance mechanisms. nih.gov | Lung Adenocarcinoma with EGFR mutations. nih.gov |

| Photodynamic Therapy (PDT) | Potentially increasing the production of photosensitizers within lesions for more effective treatment. clinicaltrials.gov | Premalignant Skin Disease (Actinic Keratoses). clinicaltrials.gov |

Exploration of Novel Biological Targets and Undiscovered Mechanisms

While initial research may point towards certain biological targets, the full therapeutic potential of this compound may lie in its interaction with yet undiscovered pathways and proteins. A systematic exploration of its molecular targets is crucial for identifying new therapeutic applications and understanding its complete pharmacological profile.

Methodologies for discovering novel targets include:

Phenotypic Screening: Testing the compound across a diverse range of cell lines and disease models can reveal unexpected biological activities, which can then be investigated to identify the underlying mechanism.

Proteomic Approaches: Techniques such as affinity chromatography using immobilized this compound or the use of chemical probes (as described in 7.1) can help isolate and identify direct binding partners from cell lysates. nih.gov

Transcriptome Analysis: Evaluating changes in gene expression in response to treatment with the compound can provide clues about the biological pathways being modulated. nih.gov

The identification of novel targets could expand the applicability of this compound scaffold to new disease areas beyond its initial scope, including metabolic disorders, neurodegenerative diseases, or inflammatory conditions where related nicotinamide pathways play a critical role.

Application in Diagnostic and Theranostic Methodologies

The nicotinamide structure has proven to be a valuable scaffold for developing imaging agents, particularly for melanoma. This opens up the possibility of developing this compound-based agents for diagnostic and theranostic applications. Theranostics integrates diagnostic imaging and targeted radionuclide therapy, allowing for personalized treatment strategies. nih.govmdpi.com

Future research should focus on:

Development of PET and SPECT Probes: By labeling this compound with positron-emitting (e.g., Fluorine-18) or gamma-emitting (e.g., Iodine-123) radionuclides, novel probes for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) can be created. mdpi.com

Creation of Theranostic Pairs: A key concept in theranostics is the use of "matched pairs" of radionuclides. mdpi.com For example, a derivative of this compound could be labeled with a diagnostic isotope for imaging and patient selection, and the same molecule could then be labeled with a therapeutic isotope (e.g., Lutetium-177 or Iodine-131) for targeted radiotherapy. mdpi.comnih.gov

Melanoma Targeting: Research has already demonstrated the potential of radioiodinated and radiofluorinated nicotinamide-benzamide derivatives for targeting melanoma. mdpi.commdpi.com Further optimization of the this compound structure could lead to agents with improved tumor uptake and lower accumulation in normal tissues. mdpi.com

| Radionuclide | Application Type | Imaging Modality | Potential Use |

| Fluorine-18 (¹⁸F) | Diagnostic | PET | Imaging and staging of melanoma. mdpi.comunimelb.edu.au |

| Iodine-131 (¹³¹I) | Theranostic | SPECT/Therapy | Diagnosis and targeted radiotherapy of melanoma. mdpi.com |

| Lutetium-177 (¹⁷⁷Lu) | Therapeutic | Therapy | Targeted endoradiotherapy for various cancers. nih.gov |

| Gallium-68 (⁶⁸Ga) | Diagnostic | PET | Used in theranostic pairs for diagnosis. nih.gov |

Advancements in Delivery Systems for Enhanced Efficacy

The therapeutic effectiveness of a compound is not only determined by its intrinsic activity but also by its ability to reach the target site in sufficient concentration and for an appropriate duration. Developing advanced drug delivery systems for this compound could significantly enhance its pharmacokinetic profile and therapeutic index.

Promising areas for investigation include:

Nanoparticle Formulations: Encapsulating the compound in nanoparticle systems, such as liposomes, micelles, or polymer-based nanoparticles, can improve solubility, extend circulation time, and enable targeted delivery to diseased tissues. researchgate.net For instance, hydroxyapatite-based nano-delivery systems have been shown to enhance the bioavailability of nicotinamide mononucleotide. nih.gov

Sustained-Release Formulations: For chronic conditions, formulations that provide sustained release of the drug can improve patient compliance and maintain therapeutic concentrations over time. Inorganic-organic hybrid systems have been explored for the controlled release of nicotinic acid. nih.gov

Topical and Dermal Delivery: For dermatological applications, optimizing vehicles for dermal delivery is crucial. Studies on niacinamide have explored various vehicles, including propylene glycol and Transcutol®, to enhance skin permeation, which could inform the development of topical formulations for this compound. mdpi.com

These advanced delivery systems could help overcome challenges such as poor bioavailability or off-target effects, thereby translating the promising in vitro activity of this compound into effective in vivo therapies.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst | Yield (%) | Purity (%) | Key Condition |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | 78 | 97 | 70°C, 12 h |

| Direct Amination | DCC/DMAP | 65 | 92 | RT, 24 h |

Basic: What analytical techniques are recommended for characterizing the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ identifies substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 249.1) .

- Elemental Analysis : Validates empirical formula (C₁₂H₈F₂N₂O) .

Advanced: How can computational modeling predict the reactivity and biological interactions of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates electron density maps to predict regioselectivity in reactions (e.g., nitrile reduction sites) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinase binding pockets) .

- Molecular Dynamics (MD) : Simulates stability of ligand-protein complexes in physiological conditions (e.g., 100 ns simulations in GROMACS) .

Q. Table 2: Computational Tools and Applications

| Tool | Application | Output Metrics |

|---|---|---|

| Gaussian (DFT) | Reactivity of fluorophenyl groups | HOMO-LUMO gaps, charge distribution |

| AutoDock Vina | Binding affinity to EGFR kinase | ΔG (kcal/mol), RMSD values |

Advanced: What strategies address discrepancies in reported biological activities of this compound across studies?

Methodological Answer:

- Comparative Analysis : Replicate assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) to isolate variables .

- Statistical Validation : Use ANOVA or t-tests to assess significance of activity differences (p < 0.05) .

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., IC₅₀ variability due to cell line differences) .

Basic: What are the solubility and stability profiles of this compound under various experimental conditions?

Methodological Answer:

- Solubility Screening : Test in DMSO (high solubility), ethanol (moderate), and water (poor). Use sonication for 30 min to enhance dissolution .

- Stability Studies :

Advanced: How to design enzyme inhibition assays to evaluate the compound's mechanism of action?

Methodological Answer:

- Kinetic Assays : Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive) with varying substrate concentrations .

- IC₅₀ Determination : Dose-response curves (0.1–100 μM) with ATP-dependent kinases (e.g., EGFR) .

- Fluorescence Quenching : Monitor tryptophan residues in enzymes to detect conformational changes upon ligand binding .

Advanced: What experimental approaches validate the compound's metabolic pathways and degradation products?

Methodological Answer:

- LC-MS/MS : Identify metabolites in hepatic microsomal incubations (e.g., hydroxylation at the difluorophenyl ring) .

- Radiolabeling : Track ¹⁴C-labeled compound in in vivo models to map excretion pathways .

- Degradation Studies : Expose to UV light (254 nm) and analyze photodegradants via GC-MS .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.